![molecular formula C7H8F2O B6144723 7,7-difluorobicyclo[4.1.0]heptan-2-one CAS No. 1251923-13-3](/img/structure/B6144723.png)
7,7-difluorobicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-difluorobicyclo[4.1.0]heptan-2-one, also known as DFBP or 2,2-difluorobicyclo[4.1.0]heptan-2-one, is an organic compound with a unique molecular structure. It is a bicyclic, monofluorinated alkane with two fluorine atoms attached to the same carbon atom, and one oxygen atom attached to another carbon atom. This compound has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model for studying the structure and behavior of other organic compounds.1.0]heptan-2-one.
Applications De Recherche Scientifique
7,7-difluorobicyclo[4.1.0]heptan-2-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model for studying the structure and behavior of other organic compounds. In addition, it has been used as a starting material in the synthesis of other organic compounds, such as 7,7-difluoro-2-methylbicyclo[4.1.0]heptan-2-one and 7,7-difluoro-3-methylbicyclo[4.1.0]heptan-2-one.
Mécanisme D'action
7,7-difluorobicyclo[4.1.0]heptan-2-one is an organic compound with a unique molecular structure. Its mechanism of action is not fully understood, but it is thought to interact with other molecules in a variety of ways. For example, it can act as a Lewis acid, a Brønsted acid, or a Lewis base, depending on the nature of the reaction. In addition, it can act as a nucleophile or an electrophile, depending on the nature of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. In laboratory experiments, it has been shown to interact with other molecules in a variety of ways, but its effects on living systems are not known. In addition, it is not known whether this compound has any toxic effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
7,7-difluorobicyclo[4.1.0]heptan-2-one has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store, and it can be used as a reagent or a catalyst in a variety of reactions. In addition, it can be used as a model for studying the structure and behavior of other organic compounds. However, it has several limitations as well. It is a highly reactive compound, and it can react with other molecules in unpredictable ways. In addition, it is not widely available, and it can be difficult to obtain in large quantities.
Orientations Futures
The future directions of 7,7-difluorobicyclo[4.1.0]heptan-2-one research are vast and varied. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in medicine and industry. In addition, further research is needed to develop improved synthesis methods and to explore its potential as a catalyst in organic synthesis. Finally, further research is needed to understand its role in the structure and behavior of other organic compounds.
Méthodes De Synthèse
7,7-difluorobicyclo[4.1.0]heptan-2-one can be synthesized by a variety of methods, including the reaction of 1,3-difluorocyclohexene with sodium hydride in refluxing tetrahydrofuran (THF). The reaction is catalyzed by anhydrous sodium carbonate, and yields a product with a yield of up to 80%. Other methods for the synthesis of this compound include the reaction of 1,3-difluorocyclohexene with potassium tert-butoxide in refluxing tetrahydrofuran, and the reaction of 1,3-difluorocyclohexene with sodium borohydride in refluxing THF.
Propriétés
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDHMVMJRRJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)

![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
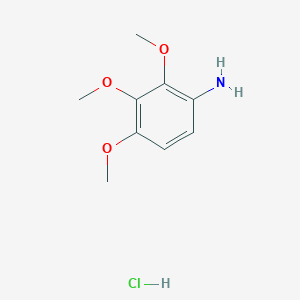
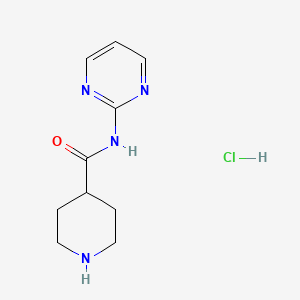

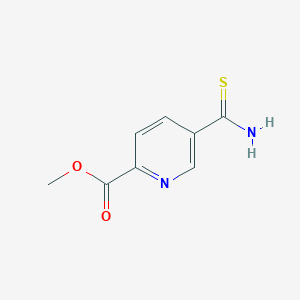
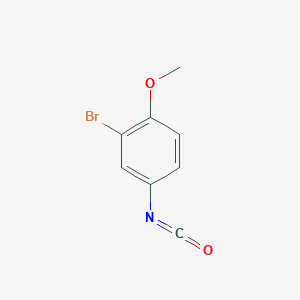
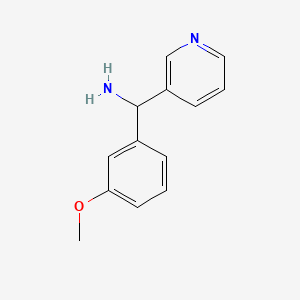
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)
